N-Hydroxy-3-(1-methylethoxy)-propanimidamide
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Overview
Description
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropoxy group, and a propanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(1-methylethoxy)-propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxylamine derivative with a suitable isopropoxy-substituted precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(1-methylethoxy)-propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-3-(1-methylethoxy)-propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(1-methylethoxy)-propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isopropoxy group may enhance its binding affinity. The compound can modulate the activity of enzymes and signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide
- N-Hydroxy-3-methoxy-1,6-napthyridine-4-carboxamides
- Bisoprolol hemifumarate salt
Uniqueness
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N'-hydroxy-3-propan-2-yloxypropanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)10-4-3-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
DNFUDOKMVJDBJF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OCC/C(=N/O)/N |
Canonical SMILES |
CC(C)OCCC(=NO)N |
Origin of Product |
United States |
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